Cas no 52247-86-6 (Olean-12-en-29-oicacid, 3-[[[(1R,2S)-2-carboxycyclohexyl]carbonyl]oxy]-11-oxo-, (3b,20b)- (9CI))

Olean-12-en-29-oicacid, 3-[[[(1R,2S)-2-carboxycyclohexyl]carbonyl]oxy]-11-oxo-, (3b,20b)- (9CI) structure
52247-86-6 structure
Product Name:Olean-12-en-29-oicacid, 3-[[[(1R,2S)-2-carboxycyclohexyl]carbonyl]oxy]-11-oxo-, (3b,20b)- (9CI)
CAS-nummer:52247-86-6
MF:C38H56O7
MW:624.847052574158
CID:371775
PubChem ID:70687280
Update Time:2025-04-19

Olean-12-en-29-oicacid, 3-[[[(1R,2S)-2-carboxycyclohexyl]carbonyl]oxy]-11-oxo-, (3b,20b)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Olean-12-en-29-oicacid, 3-[[[(1R,2S)-2-carboxycyclohexyl]carbonyl]oxy]-11-oxo-, (3b,20b)- (9CI)
    • (2R,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-[(1R,2S)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
    • (3beta,5xi,18alpha)-3-({[(1R,2S)-2-carboxycyclohexyl]carbonyl}oxy)-11-oxoolean-12-en-29-oic acid
    • 3beta-Hydroxy-11-oxoolean-12-en-30-oic acid hydrogen cis-1,2-cyclohexanedicarboxylate
    • Cicloxolona
    • Cicloxolona [INN-Spanish]
    • Cicloxolone [INN:BAN]
    • Cicloxolonum
    • Cicloxolonum [INN-Latin]
    • UNII-3F85I03NLO
    • (3,20)-3-[[[(1R,2S)-2-Carboxycyclohexyl]carbonyl]oxy]-11-oxoolean-12-en-29-oic acid
    • (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
    • CID 70687280
    • 52247-86-6
    • CHEMBL2106051
    • BX 363A [AS DISODIUM SALT]
    • Cicloxolone
    • Inchi: 1S/C38H56O7/c1-33(2)27-12-15-38(7)29(36(27,5)14-13-28(33)45-31(42)23-11-9-8-10-22(23)30(40)41)26(39)20-24-25-21-35(4,32(43)44)17-16-34(25,3)18-19-37(24,38)6/h20,22-23,25,27-29H,8-19,21H2,1-7H3,(H,40,41)(H,43,44)/t22-,23+,25+,27+,28+,29-,34-,35+,36+,37-,38-/m1/s1
    • InChI-sleutel: IPIHZIYZLLMCRF-APMXPKBPSA-N
    • LACHT: O(C([C@H]1CCCC[C@H]1C(=O)O)=O)[C@H]1CC[C@@]2(C)[C@@H](CC[C@@]3(C)[C@]4(C)CC[C@@]5(C)CC[C@@](C(=O)O)(C)C[C@H]5C4=CC([C@@H]32)=O)C1(C)C

Berekende eigenschappen

  • Exacte massa: 624.40260412g/mol
  • Monoisotopische massa: 624.40260412g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 45
  • Aantal draaibare bindingen: 5
  • Complexiteit: 1330
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 10
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 5
  • XLogP3: 8.1
  • Topologisch pooloppervlak: 118Ų
Aanbevolen leveranciers
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.